4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H13N3O It is characterized by a pyrrolidinone ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a therapeutic effect .
Biochemical Pathways
Based on its structure, it may be involved in various biochemical reactions, influencing the downstream effects of these pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Based on its potential targets and mode of action, it could lead to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-amino-2-pyrrolidinone under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the amino and oxo groups on the pyrrolidine ring.
4-(Azetidin-3-yl)benzonitrile: Contains an azetidine ring instead of a pyrrolidinone ring.
4-(2-Hydroxyethyl)benzonitrile: Features a hydroxyethyl group instead of the pyrrolidinone moiety.
Uniqueness
4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile is unique due to the presence of both an amino group and an oxo group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(3-amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-6-5-11(14)12(15)16/h1-4,11H,5-6,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLGCPDIILBMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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